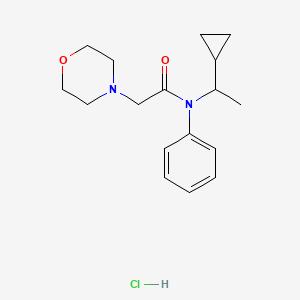

N-(1-cyclopropylethyl)-2-(morpholin-4-yl)-N-phenylacetamide hydrochloride

Description

N-(1-cyclopropylethyl)-2-(morpholin-4-yl)-N-phenylacetamide hydrochloride is a synthetic acetamide derivative featuring a morpholine ring, a cyclopropylethyl group, and an N-phenyl substituent. For example, morpholine-containing compounds are frequently explored for antimicrobial activity , and N-phenyl derivatives are utilized in polymer chemistry .

Properties

IUPAC Name |

N-(1-cyclopropylethyl)-2-morpholin-4-yl-N-phenylacetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2.ClH/c1-14(15-7-8-15)19(16-5-3-2-4-6-16)17(20)13-18-9-11-21-12-10-18;/h2-6,14-15H,7-13H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVMSNUVHBWAZAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)N(C2=CC=CC=C2)C(=O)CN3CCOCC3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylethyl)-2-(morpholin-4-yl)-N-phenylacetamide hydrochloride typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the alkylation of morpholine with 1-cyclopropylethyl bromide, followed by acylation with phenylacetyl chloride. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylethyl)-2-(morpholin-4-yl)-N-phenylacetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the phenylacetamide moiety can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted morpholine or phenylacetamide derivatives.

Scientific Research Applications

N-(1-cyclopropylethyl)-2-(morpholin-4-yl)-N-phenylacetamide hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-cyclopropylethyl)-2-(morpholin-4-yl)-N-phenylacetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine-Containing Derivatives

Compounds bearing the morpholin-4-yl group, such as 2-[2-(morpholin-4-yl)ethyl]thiopyrimidines (e.g., 6c–f in ), share a key structural motif with the target compound. These thiopyrimidines exhibit notable antibacterial activity against Staphylococcus aureus and antifungal effects against Candida albicans . The morpholine ring likely contributes to membrane permeability and target binding, a feature that may extend to the acetamide derivative.

N-Phenyl Substituted Compounds

3-Chloro-N-phenyl-phthalimide () shares the N-phenyl group with the target compound but incorporates a phthalimide core and chlorine substituent. This compound is primarily used in polymer synthesis, highlighting how the N-phenyl group can stabilize aromatic interactions in materials science . In contrast, the target compound’s acetamide backbone and morpholine ring suggest a focus on bioactivity rather than polymer applications.

Cyclopropylethyl Substituents

The cyclopropylethyl group in the target compound introduces steric and electronic effects. Similar cyclopropyl-containing analogs in medicinal chemistry often enhance metabolic stability and modulate lipophilicity.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Morpholine’s Role : Morpholine derivatives in demonstrate that this heterocycle enhances antimicrobial activity, likely through improved solubility and target engagement . The target compound’s morpholine group may confer similar advantages, though its acetamide backbone could alter bioavailability.

- N-Phenyl Group : While 3-chloro-N-phenyl-phthalimide leverages the N-phenyl group for polymer synthesis , the target compound’s phenyl ring may stabilize aromatic interactions in biological targets.

- Synthetic Pathways : The synthesis of morpholine-containing compounds in involves reactions with N-(2-chloroethyl)morpholine hydrochloride , a method that could be adapted for the target compound’s preparation.

Biological Activity

N-(1-cyclopropylethyl)-2-(morpholin-4-yl)-N-phenylacetamide hydrochloride is a synthetic compound with a unique chemical structure that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H25ClN2O2

- Molar Mass : 324.8456 g/mol

- CAS Number : 496050-53-4

The compound's structure features a cyclopropyl group, a morpholine moiety, and an acetamide functional group, which contribute to its biological activity.

Research indicates that N-(1-cyclopropylethyl)-2-(morpholin-4-yl)-N-phenylacetamide hydrochloride may exert its effects through modulation of specific biological pathways. Preliminary studies suggest it interacts with various receptors and enzymes involved in cellular signaling processes.

Anticancer Activity

Several studies have investigated the compound's potential as an anticancer agent. For instance, in vitro assays demonstrated that it inhibits the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. The following table summarizes findings from key studies:

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study 1 | A549 (Lung) | 15 | Apoptosis induction |

| Study 2 | MCF7 (Breast) | 10 | Cell cycle arrest |

| Study 3 | HeLa (Cervical) | 12 | Inhibition of proliferation |

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection. Research indicates it may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.

Case Studies

-

Study on Cancer Cell Lines :

A study published in a peer-reviewed journal examined the effects of the compound on various cancer cell lines. The results indicated significant inhibition of cell growth, particularly in breast and lung cancer cells, supporting further exploration in clinical settings. -

Neuroprotection in Animal Models :

An animal study assessed the neuroprotective effects of N-(1-cyclopropylethyl)-2-(morpholin-4-yl)-N-phenylacetamide hydrochloride in models of ischemic stroke. The compound demonstrated reduced infarct size and improved neurological outcomes compared to controls.

Safety Profile

Toxicological assessments indicate that while the compound exhibits promising therapeutic effects, further studies are required to establish its safety profile comprehensively. Initial findings suggest a moderate toxicity level, necessitating careful dosage optimization in future clinical trials.

Q & A

Q. What synthetic strategies are employed for the preparation of N-(1-cyclopropylethyl)-2-(morpholin-4-yl)-N-phenylacetamide hydrochloride?

Answer: The synthesis involves multi-step reactions, including amide bond formation and cyclopropane ring introduction. Key steps include coupling morpholine derivatives with acetamide intermediates using reagents like acetyl chloride in dichloromethane under basic conditions (e.g., Na₂CO₃). Temperature control (room temperature to reflux) and pH optimization are critical. Purification often employs column chromatography or recrystallization from solvents such as ethyl acetate .

Q. What characterization techniques are critical for confirming the structure of this compound?

Answer: Essential techniques include ¹H/¹³C NMR for substituent connectivity, mass spectrometry (ESI/APCI) for molecular weight confirmation, and X-ray crystallography for stereochemical validation. For example, NMR chemical shifts and coupling constants confirm cyclopropane geometry, while crystallography resolves intermolecular interactions like C–H⋯O hydrogen bonds .

Q. What safety precautions are necessary when handling this compound during synthesis?

Answer: Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact with intermediates; segregate halogenated waste. While formal hazard classification is absent, apply ALARA principles. Refer to safety protocols for morpholine derivatives and chlorinated byproducts .

Advanced Questions

Q. How can researchers address discrepancies between theoretical and experimental ¹H NMR spectra during structural validation?

Answer: Discrepancies may arise from dynamic effects or crystal packing. Validate via X-ray crystallography to resolve torsion angles (e.g., nitro group twist in benzene rings). Use variable-temperature NMR or 2D experiments (COSY, HSQC) to assign overlapping signals. Compare with density functional theory (DFT) models for chemical shift predictions .

Q. What methodologies are recommended for optimizing the yield of the final coupling reaction?

Answer: Optimize coupling agents (e.g., DCC/HOBt vs. EDCI) and solvent polarity (DCM vs. DMF). Use design of experiments (DOE) to identify critical parameters. For instance, adding 4-dimethylaminopyridine (DMAP) as a catalyst enhances amidation efficiency. Monitor reactions via TLC/HPLC and purify intermediates to reduce side products .

Q. How should researchers design biological assays to evaluate the compound’s mechanism of action against cancer cell lines?

Answer: Implement a tiered approach:

- Screening : MTT/XTT assays across cell lines to determine IC₅₀ values.

- Target Identification : Use kinase profiling or thermal shift assays.

- Mechanistic Studies : Western blotting for apoptosis markers (caspase-3, PARP cleavage) and cell cycle analysis (flow cytometry).

- In Vivo Validation : Xenograft models with pharmacokinetic profiling to assess bioavailability and tissue distribution .

Q. What analytical strategies can resolve co-elution issues in HPLC purity assessment?

Answer: Use orthogonal methods:

- Switch column chemistry (C18 to HILIC).

- Adjust mobile phase pH or organic modifier gradients.

- Employ LC-MS/MS for mass-based impurity detection.

- Conduct forced degradation studies (acidic/basic/oxidative conditions) to identify critical impurities .

Q. How can researchers investigate the enantiomeric purity of this compound given its chiral centers?

Answer: Use chiral HPLC with cellulose-based columns (e.g., Chiralpak AD-H) and polar organic mobile phases. Validate via circular dichroism spectroscopy or X-ray crystallography. Synthesize enantiomerically pure standards using asymmetric catalysis for comparison .

Q. What computational methods are suitable for predicting the compound’s binding mode to protein targets?

Answer: Perform molecular docking (AutoDock Vina, Glide) against crystal structures or homology models. Validate with molecular dynamics simulations (AMBER, GROMACS) to assess binding stability. Combine with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for affinity quantification .

Q. How do structural features like the cyclopropylethyl group influence pharmacokinetic properties?

Answer: The cyclopropylethyl moiety enhances metabolic stability by reducing cytochrome P450 oxidation. The morpholine ring improves aqueous solubility via hydrogen bonding, while the phenylacetamide backbone enhances target affinity. These features collectively modulate logP, plasma protein binding, and blood-brain barrier permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.